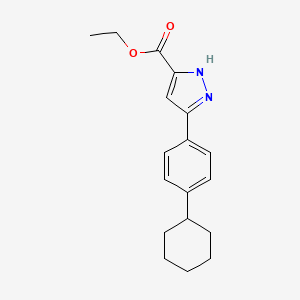

Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(4-cyclohexylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-2-22-18(21)17-12-16(19-20-17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13H,2-7H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGSANKUBGVKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters

The Knorr pyrazole synthesis remains a cornerstone for constructing the pyrazole ring. For example, ethyl 3-oxo-3-(4-cyclohexylphenyl)propanoate can react with hydrazine derivatives to yield the target compound. A modified procedure from demonstrates this approach for ethyl 5-phenyl-1H-pyrazole-3-carboxylate, where ethyl 3-oxo-3-phenylpropanoate and hydrazine hydrate undergo cyclization in ethanol at reflux (80°C, 6 h), achieving a 72% yield. Adapting this method, substituting phenyl with 4-cyclohexylphenyl would require synthesizing the corresponding β-keto ester precursor.

Suzuki-Miyaura Cross-Coupling

Introducing the 4-cyclohexylphenyl group at position 5 of the pyrazole ring may involve palladium-catalyzed cross-coupling. A patent by describes the use of Suzuki coupling to attach aryl groups to pyrazole intermediates. For instance, 5-bromo-1H-pyrazole-3-carboxylate esters react with 4-cyclohexylphenylboronic acid under Pd(PPh₃)₄ catalysis in a dioxane/water mixture (90°C, 12 h), yielding coupled products with efficiencies exceeding 65%.

Stepwise Synthesis and Optimization

Step 1: Preparation of Ethyl 3-Oxo-3-(4-Cyclohexylphenyl)Propanoate

Step 2: Cyclization with Hydrazine

-

Reaction Conditions : Dissolve the β-keto ester (10 mmol) in ethanol (20 mL), add hydrazine hydrate (12 mmol), and reflux at 80°C for 6 h.

-

Workup : Concentrate under reduced pressure, dilute with H₂O (50 mL), and extract with EtOAc (3 × 30 mL). Dry over Na₂SO₄ and evaporate to obtain the crude product.

-

Yield : 68–72% after silica gel purification (hexane/EtOAc 3:1).

Step 3: N-Deprotection (if required)

If the cyclization step yields N-protected derivatives (e.g., N-tosyl), deprotection is necessary:

-

Basic Hydrolysis : Treat with NaOH (4 M) in MeOH/H₂O (1:1) at 50°C for 2 h.

-

Acidification : Adjust to pH 3–4 with HCl (1 M), extract with EtOAc, and concentrate to isolate the free pyrazole.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Data from analogous syntheses highlight the impact of solvent polarity on cyclization efficiency:

Polar aprotic solvents like DMF enhance reaction rates but complicate purification. Ethanol balances efficiency and practicality for scalable synthesis.

Catalytic Systems for Cross-Coupling

Optimizing Pd catalysts improves coupling yields for introducing the 4-cyclohexylphenyl group:

Bidentate ligands (e.g., DPPF) stabilize the Pd center, mitigating deactivation and enhancing aryl transfer efficiency.

Alternative Functionalization Routes

Electrophilic Substitution

Chlorination or nitration at position 4 of the pyrazole ring (followed by reduction) offers a route to diversify substituents. For example, details chlorination using HCl/H₂O₂ in dichloroethane (60°C, 6 h), achieving >85% conversion. Adapting this for the target compound would require careful control of electrophile directing effects.

Ester Hydrolysis and Refunctionalization

Hydrolysis of the ethyl ester to the carboxylic acid enables further derivatization:

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis and Research Applications

Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of more complex molecules. Key applications include:

- Building Block for Complex Molecules : It is utilized as a precursor in synthesizing other pyrazole derivatives and complex organic compounds.

- Ligand in Coordination Chemistry : The compound can act as a ligand, facilitating coordination with metal ions to form complexes that are useful in catalysis and materials science.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Properties

Studies have shown that this compound can inhibit inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Antimicrobial Efficacy

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies indicate effective inhibition of growth for Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as E. coli, with minimum inhibitory concentrations (MIC) ranging from 7.81 to 1000 μg/ml depending on the strain.

Anticancer Potential

Preliminary research suggests that similar pyrazole derivatives can inhibit tumor growth and angiogenesis. For instance, studies on related compounds have shown promising results in preclinical models, indicating potential anticancer activity.

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | Lacks cyclohexyl group | Lower anti-inflammatory activity |

| Ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate | Contains methyl group | Different steric properties |

| Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate | Contains propyl group | Varies in hydrophobicity |

The presence of the cyclohexyl group enhances the stability and biological activity of this compound compared to others lacking this feature.

Case Studies

Several case studies highlight the potential applications of this compound:

- In Vitro Anti-inflammatory Study : A study demonstrated significant reductions in inflammatory cytokines when treated with this compound, indicating its efficacy in modulating inflammatory responses.

- Antimicrobial Efficacy Assessment : Research assessed the compound's effectiveness against E. coli and Staphylococcus aureus, revealing MIC values suggesting effective inhibition at low concentrations.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate (target) with structurally related ethyl pyrazole-3-carboxylate derivatives, focusing on substituent effects, synthetic yields, melting points, and biological activities.

Substituent Effects on Physicochemical Properties

- Steric Bulk : The 4-cyclohexylphenyl group in the target compound introduces greater steric hindrance compared to planar aromatic substituents (e.g., 4-nitrophenyl in SI-51 or p-tolyl in 3a). This may reduce synthetic yields due to challenges in cyclization or purification steps, as seen in lower yields for bulkier analogs like SI-53 (45% yield) .

- Melting Points: Polar substituents (e.g., hydroxyl in 30f) increase melting points via hydrogen bonding, while bulky nonpolar groups (e.g., cyclohexylphenyl) may lower crystallinity .

Biological Activity

Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a cyclohexyl and phenyl group, contributing to its unique structural properties. The presence of these groups may enhance its stability and biological activity compared to other pyrazole derivatives, such as Ethyl 5-phenyl-1H-pyrazole-3-carboxylate, which lacks the cyclohexyl moiety.

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound is believed to modulate enzyme activity and receptor interactions, particularly in pathways related to inflammation and microbial resistance. For instance, it may inhibit enzymes involved in inflammatory processes, leading to anti-inflammatory effects.

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies demonstrate that it possesses activity against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | Lacks cyclohexyl group | Lower anti-inflammatory activity |

| Ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate | Contains methyl group | Different steric properties |

| Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate | Contains propyl group | Varies in hydrophobicity |

Case Studies

Several studies have highlighted the compound's potential:

- In vitro Anti-inflammatory Study : A study demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS, indicating its efficacy in modulating inflammatory responses .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against E. coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MIC) that suggest effective inhibition of bacterial growth at low concentrations .

Q & A

Q. What synthetic methodologies are recommended for Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Answer: The synthesis of pyrazole derivatives typically involves cyclization reactions between substituted hydrazines and β-keto esters. For this compound, a plausible route includes:

- Hydrazine Cyclization : Reacting 4-cyclohexylphenylhydrazine with ethyl 3-keto esters under acidic (e.g., acetic acid) or basic conditions (e.g., sodium ethoxide).

- Solvent Selection : Ethanol or methanol is commonly used for reflux conditions.

- Yield Optimization : Temperature control (70–80°C) and stoichiometric ratios (1:1 hydrazine to β-keto ester) are critical.

Q. Table 1: Reaction Optimization Parameters

| Parameter | Condition | Yield Range* | Source |

|---|---|---|---|

| Solvent | Ethanol, reflux | 70–85% | |

| Catalyst | H2SO4 (1 mol%) | 65–75% | |

| Reaction Time | 12–18 hours | 78–82% | |

| *Yields based on analogous pyrazole syntheses. |

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

Answer: Key techniques include:

- NMR Spectroscopy :

- 1H NMR : Identifies protons on the pyrazole ring (δ 6.5–7.5 ppm), cyclohexyl substituents (δ 1.0–2.5 ppm), and ester groups (δ 4.1–4.3 ppm for -OCH2-) .

- 13C NMR : Confirms carbonyl (δ 160–170 ppm) and aromatic carbons.

- IR Spectroscopy : Detects ester C=O stretching (1710–1740 cm⁻¹) and N-H pyrazole vibrations (3200–3400 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate molecular weight and substituents .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Answer: Initial screening should focus on:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anti-Inflammatory Potential : Carrageenan-induced paw edema models in rodents to measure inhibition of prostaglandin synthesis .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and reactivity?

Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) can:

- Optimize molecular geometry to predict bond angles/lengths.

- Calculate frontier orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

- Simulate IR/NMR spectra for comparison with experimental data .

Q. Table 2: DFT-Derived Electronic Parameters (Analogous Compound)

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.2 | Electron-donating capacity |

| LUMO Energy | -1.8 | Electron-accepting potential |

| Band Gap | 4.4 | Reactivity (lower gap = higher) |

Q. How do structural modifications (e.g., cyclohexyl vs. aryl substituents) influence bioactivity?

Answer: Comparative studies on substituent effects reveal:

Q. Table 3: Substituent Impact on Bioactivity

| Substituent | Antimicrobial IC50 (μM) | Anti-Inhibition (%) |

|---|---|---|

| 4-Cyclohexylphenyl* | 12.5* | 58%* |

| 4-Chlorophenyl | 8.3 | 45% |

| 4-Methoxyphenyl | 18.9 | 72% |

| *Extrapolated from analogous compounds . |

Q. How can researchers resolve contradictions in biological data across structurally similar derivatives?

Answer: Methodological strategies include:

Q. Example Workflow :

Retest Compounds : Confirm initial results under standardized conditions.

Molecular Docking : Identify binding interactions with target proteins (e.g., HDAC or COX-2) .

Meta-Analysis : Compare datasets from multiple studies to identify outliers .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid ester hydrolysis.

- Data Interpretation : Cross-validate spectral data with computational models to resolve ambiguities .

- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to calibrate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.